molecular formula C29H33N5O3 B2411859 1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone CAS No. 1184972-70-0

1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B2411859
CAS RN: 1184972-70-0
M. Wt: 499.615
InChI Key: JHFMBTQVEGHXSU-UHFFFAOYSA-N
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Description

1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C29H33N5O3 and its molecular weight is 499.615. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The chemical compound serves as a foundation for exploring synthetic pathways and generating novel heterocyclic compounds. Research has shown that derivatives of similar structural frameworks exhibit a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties. For instance, studies on the synthesis, reactions, and biological activities of pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety have demonstrated moderate effects against some bacterial and fungal species (H. Abdel‐Aziz et al., 2008). This highlights the potential of leveraging the core chemical structure for synthesizing compounds with significant antimicrobial efficacy.

Development of Sigma-1 Receptor Antagonists

The search for new clinical candidates for pain management has led to the synthesis and pharmacological evaluation of compounds based on the core structure. One such compound, identified through its activity as a sigma-1 receptor antagonist, demonstrated promising antinociceptive properties in animal models, indicating its potential for treating pain. This compound showcases the therapeutic application possibilities inherent in manipulating the base chemical framework for targeted receptor modulation (J. Díaz et al., 2020).

Neuroprotective Agents

The design and synthesis of derivatives containing the benzylpiperazine moiety have led to the discovery of compounds with significant neuroprotective activities. Such derivatives have been evaluated for their efficacy in models of acute cerebral ischemia, demonstrating potential therapeutic benefits for treating cerebral ischemic stroke. The exploration of these derivatives underscores the importance of structural variation in discovering new neuroprotective agents (Mengjie Gao et al., 2022).

Antimicrobial and Anti-inflammatory Applications

Research into new pyrazoline and pyrazole derivatives based on similar chemical frameworks has yielded compounds with notable antimicrobial and anti-inflammatory activities. These studies contribute to the ongoing search for new therapeutic agents capable of combating microbial infections and inflammatory conditions, highlighting the compound's versatility as a chemical precursor (S. Y. Hassan, 2013).

properties

IUPAC Name

1-[4-[4-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzoyl]piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3/c1-21-11-15-33(16-12-21)27-28(31-14-13-30-27)37-26-9-5-24(6-10-26)29(36)34-19-17-32(18-20-34)25-7-3-23(4-8-25)22(2)35/h3-10,13-14,21H,11-12,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMBTQVEGHXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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